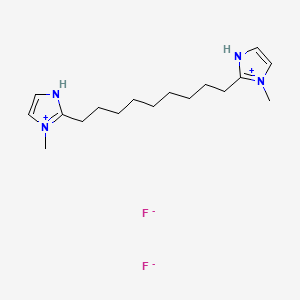
2,2'-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride is a complex organic compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two imidazolium rings connected by a nonane chain and a fluoride anion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride typically involves the reaction of 1-methylimidazole with a nonane dihalide under controlled conditions. The reaction is carried out in a polar solvent, such as acetonitrile, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the removal of by-products and impurities to meet the required quality standards.
化学反応の分析
Types of Reactions
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride can undergo various chemical reactions, including:
Oxidation: The imidazolium rings can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form the corresponding imidazole derivatives.
Substitution: The fluoride anion can be substituted with other anions, such as chloride or bromide, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ion exchange reactions are carried out using salts of the desired anion in an aqueous or organic solvent.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various imidazolium salts with different anions.
科学的研究の応用
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.
作用機序
The mechanism of action of 2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium rings can interact with nucleophilic sites on target molecules, while the fluoride anion can participate in hydrogen bonding and other electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,1’-(Methane-1,1-diyl)bis(3-methyl-1H-imidazol-3-ium) bis(hexafluoridophosphate)
- 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluoridophosphate)
Uniqueness
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride is unique due to its longer nonane linker, which provides greater flexibility and spatial separation between the imidazolium rings. This structural feature can influence its reactivity, solubility, and interaction with target molecules, making it distinct from other similar compounds with shorter linkers.
特性
CAS番号 |
1245190-21-9 |
|---|---|
分子式 |
C17H30F2N4 |
分子量 |
328.4 g/mol |
IUPAC名 |
3-methyl-2-[9-(3-methyl-1H-imidazol-3-ium-2-yl)nonyl]-1H-imidazol-3-ium;difluoride |
InChI |
InChI=1S/C17H28N4.2FH/c1-20-14-12-18-16(20)10-8-6-4-3-5-7-9-11-17-19-13-15-21(17)2;;/h12-15H,3-11H2,1-2H3;2*1H |
InChIキー |
DUOMLSCITCVQET-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C(NC=C1)CCCCCCCCCC2=[N+](C=CN2)C.[F-].[F-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


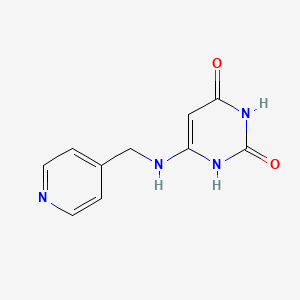

![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
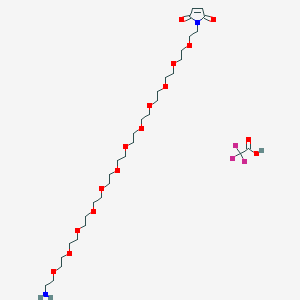
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
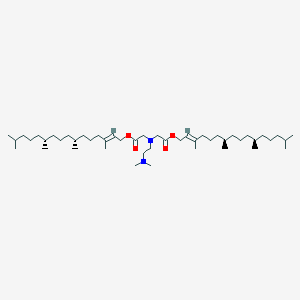
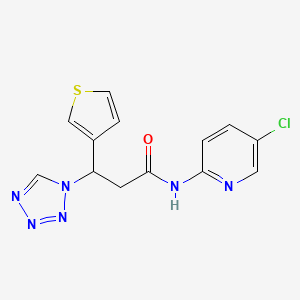
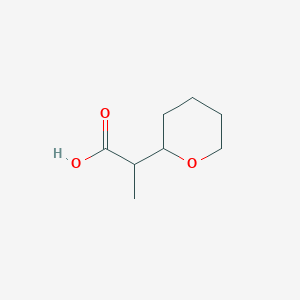

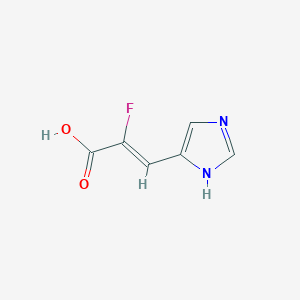
![3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)
